2,3-Dihydroxypropyl 28-hydroxyoctacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate is a fatty acid derivative that has been isolated from the stem bark of Cassia grandis . This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2,3-dihydroxypropyl 28-hydroxyoctacosanoate typically involves the extraction from natural sources such as the stem bark of Cassia grandis . The extraction process often uses solvents like n-hexane to isolate the compound. The structure of the compound is then elucidated using techniques such as IR, HR-ICR-MS, ESI-MS/MS, and NMR .
Chemical Reactions Analysis
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate can undergo various chemical reactions due to the presence of hydroxyl and ester groups. Common reactions include:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Scientific Research Applications
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic studies.
Industry: It can be used in the formulation of cosmetics and skincare products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 28-hydroxyoctacosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The ester group can undergo hydrolysis, releasing fatty acids that can be metabolized by the body .
Comparison with Similar Compounds
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate can be compared with other similar compounds such as:
- 2,3-Dihydroxypropyl octacosanoate
- Bis-(2,3-dihydroxypropyl)tetracosanedioate These compounds share similar structural features but differ in the length of their carbon chains and the presence of additional functional groups. The unique combination of hydroxyl and ester groups in this compound makes it particularly interesting for various applications .
Properties
CAS No. |
162522-32-9 |
---|---|
Molecular Formula |
C31H62O5 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 28-hydroxyoctacosanoate |
InChI |
InChI=1S/C31H62O5/c32-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-31(35)36-29-30(34)28-33/h30,32-34H,1-29H2 |
InChI Key |
KGRZWBVWLUKOGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.